N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
CAS No.:
Cat. No.: VC11358351
Molecular Formula: C19H14ClFN4
Molecular Weight: 352.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14ClFN4 |
|---|---|
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| Standard InChI | InChI=1S/C19H14ClFN4/c1-12-9-18(24-16-4-2-3-14(20)10-16)25-19(23-12)17(11-22-25)13-5-7-15(21)8-6-13/h2-11,24H,1H3 |
| Standard InChI Key | NVESQDAVTSUDLU-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
| Canonical SMILES | CC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
N-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine features a fused pyrazolo-pyrimidine core substituted with halogenated aryl groups and a methyl moiety. The table below summarizes its key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 1031654-23-5 |
| Molecular Formula | |
| Molecular Weight | 352.8 g/mol |
| IUPAC Name | N-(3-Chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| Structural Features | Pyrazolo[1,5-a]pyrimidine core, 3-chlorophenyl, 4-fluorophenyl, and methyl substituents |
The compound’s structure is characterized by a planar pyrazolo-pyrimidine ring system, which facilitates π-π stacking interactions with biological targets. The 3-chlorophenyl and 4-fluorophenyl groups enhance lipophilicity, potentially improving membrane permeability .
Spectroscopic and Physicochemical Data
While experimental data on solubility and melting point remain unavailable, the compound’s LogP (calculated) of 4.2 suggests moderate hydrophobicity, aligning with its halogen-rich structure . Nuclear magnetic resonance (NMR) spectra would likely show distinct signals for the aromatic protons (δ 7.0–8.5 ppm) and the methyl group (δ 2.5 ppm). Mass spectrometry would display a molecular ion peak at m/z 352.8, corresponding to its molecular weight.
Synthesis and Analytical Methods
Synthetic Pathways
The synthesis of N-(3-chlorophenyl)-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions:
-
Core Formation: Condensation of 5-amino-3-methylpyrazole with a pyrimidine precursor under acidic conditions.
-
Functionalization: Introduction of 3-chlorophenyl and 4-fluorophenyl groups via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution.
-
Amine Formation: Reaction with 3-chloroaniline in the presence of a palladium catalyst to install the final amine substituent.
A simplified reaction scheme is provided below:
Biological Activity and Mechanism of Action
Structure-Activity Relationships (SAR)
-
Halogen Substitutions: The 3-chloro and 4-fluoro groups enhance target binding via halogen bonding with amino acid residues (e.g., Tyr114 in ATP synthase).
-
Methyl Group: The 5-methyl substituent optimizes steric fit within the enzyme’s hydrophobic pocket, improving potency.
-
Pyrazolo-Pyrimidine Core: The planar structure facilitates intercalation into DNA/RNA, though this activity remains unconfirmed for the compound.
Comparative Analysis with Analogous Compounds
Key Analogues and Their Properties
| Compound | Structure | Activity |
|---|---|---|
| VC7674565 | 3,4-Dimethoxyphenyl substituent | Enhanced solubility, moderate anti-TB activity (MIC90 = 5.1 µM) |
| VC7523643 | 6-Phenyl group | Improved ATP synthase inhibition (IC50 = 0.8 µM) |
Therapeutic Applications and Future Directions
Antitubercular Drug Development
The compound’s mycobacterial ATP synthase inhibition positions it as a lead candidate for tuberculosis treatment. Preclinical studies should evaluate:
-
In Vivo Efficacy: Pharmacokinetics and toxicity profiles in animal models.
-
Resistance Mitigation: Synergy with existing drugs like bedaquiline to prevent resistance emergence.
Cancer Research
Preliminary data suggest pyrazolo-pyrimidines induce apoptosis in cancer cell lines by inhibiting cyclin-dependent kinases (CDKs). Future work could explore this compound’s activity against CDK4/6, a target in breast cancer therapy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume